![molecular formula C18H17N3O3 B2447882 N-(4-メトキシベンジル)-7-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-カルボキサミド CAS No. 877649-22-4](/img/structure/B2447882.png)

N-(4-メトキシベンジル)-7-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

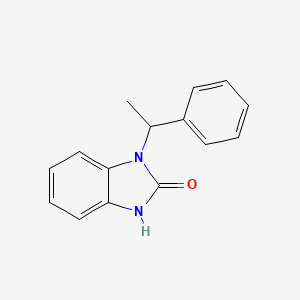

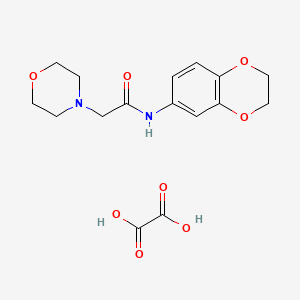

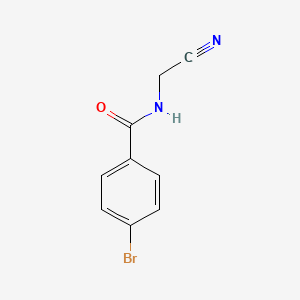

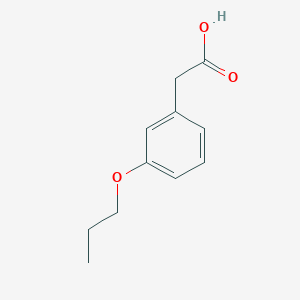

“N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Introduction of 3-chlorophenyl and carboxamide groups on positions-1 and -4 of pyrazolone ring, respectively causes substantial enhancement in anti-inflammatory activities of pyrazolediazenylpyrimidines .Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .科学的研究の応用

- 研究者は、この化合物とその誘導体の細胞毒性を調査してきました。 特に、ルテニウム(II)およびp-シメンと形成された錯体は、NCI-H460、A549、およびMDA-MB-231などの癌細胞株における細胞増殖を阻害する能力について調査されています .

- この化合物のルテニウム中心との配位化学が研究されてきました。 チオセミカルバゾン配位子は、固体状態およびNMRスペクトルで観察されるように、イミンおよび硫黄原子を介して配位することによって、5員環キレート環を形成します .

- この化合物に直接関係はありませんが、合理的創薬により、マルチターゲット指向性リガンド(MTDL)が開発されたことは注目に値します。 N-(4-メトキシベンジル)-7-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-カルボキサミドなどのこれらの化合物は、複数の疾患関連ターゲットと同時に相互作用することを目指しています .

- その構造的特徴を考えると、この化合物は神経変性疾患の文脈で調査できます。 たとえば、β-セクレターゼ(BACE)またはグリコーゲンシンターゼキナーゼ3β(GSK3β)を標的とすることは関連する可能性があります .

抗がん作用

メタロセン化学

ペプチドミメティックおよび創薬

神経変性疾患

要約すると、N-(4-メトキシベンジル)-7-メチル-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-カルボキサミドは、抗がん研究から創薬まで、さまざまな研究分野を提供します。その多面的な特性は、さらなる探求のための興味深い主題となっています。 🌟

作用機序

Target of Action

The compound, also known as N-[(4-methoxyphenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes in cellular models of Alzheimer’s Disease. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways contributes to its therapeutic effects in preclinical AD-like models .

Pharmacokinetics

The compound’s efficacy in preclinical ad-like models suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in beneficial effects in preclinical AD-like models. It prevents Aβ formation and reduces tau phosphorylation, two main features of AD pathophysiology . These effects support its potential as a therapeutic strategy against AD .

Action Environment

The compound’s effectiveness in preclinical ad-like models suggests that it may be robust to various biological environments .

将来の方向性

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

生化学分析

Biochemical Properties

Based on its structural similarity to other pyrimidine derivatives , it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the methoxybenzyl and pyrimidine functional groups in the molecule.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-3-8-16-19-10-15(18(23)21(16)11-12)17(22)20-9-13-4-6-14(24-2)7-5-13/h3-8,10-11H,9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIREUMBGFTTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C(C2=O)C(=O)NCC3=CC=C(C=C3)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-N-methylbenzenecarboxamide](/img/structure/B2447804.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2447806.png)

![(1-(4-methylbenzyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-imidazol-5-yl)methanol](/img/structure/B2447808.png)

![1-(3,4-dimethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2447809.png)

![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2447810.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447821.png)